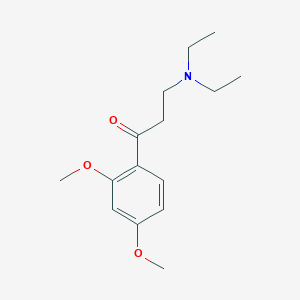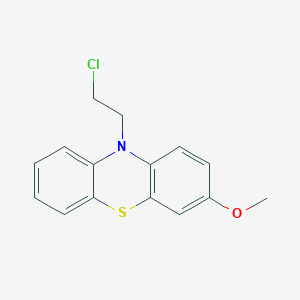
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine, commonly known as Chlorpromazine, is a medication used to treat various mental illnesses such as schizophrenia, bipolar disorder, and nausea and vomiting. Chlorpromazine belongs to the phenothiazine class of drugs and acts as a dopamine receptor antagonist.
Mecanismo De Acción
Chlorpromazine acts as a dopamine receptor antagonist, blocking the action of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and behavior. By blocking dopamine receptors, Chlorpromazine reduces the symptoms of psychosis and other mental disorders.
Biochemical and Physiological Effects:
Chlorpromazine has several biochemical and physiological effects on the body. It binds to several receptors in the brain, including dopamine, serotonin, and histamine receptors. Chlorpromazine also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation. In addition, Chlorpromazine can cause sedation, dizziness, and orthostatic hypotension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorpromazine has several advantages and limitations for lab experiments. It is a well-studied drug with a long history of use in clinical practice. This makes it a useful tool for researchers studying mental disorders and the effects of dopamine receptor antagonists. However, Chlorpromazine has several limitations, including its potential for side effects and its narrow therapeutic index. Researchers must be careful when administering Chlorpromazine to avoid adverse reactions.
Direcciones Futuras
There are several future directions for research on Chlorpromazine. One area of interest is the development of new dopamine receptor antagonists with fewer side effects and greater efficacy. Another area of interest is the use of Chlorpromazine in combination with other drugs to treat mental disorders. Finally, researchers are interested in exploring the long-term effects of Chlorpromazine on the brain and the potential for neurotoxicity.
Métodos De Síntesis
Chlorpromazine is synthesized by the reaction of 2-chloro-N,N-dimethylethylamine with 3-methoxyphenothiazine in the presence of sodium amide. The reaction occurs in anhydrous conditions and yields Chlorpromazine.
Aplicaciones Científicas De Investigación
Chlorpromazine has been extensively studied for its therapeutic effects in treating various mental disorders. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and other psychotic disorders. Chlorpromazine is also used to treat nausea and vomiting, especially in patients undergoing chemotherapy.
Propiedades
Número CAS |
19555-64-7 |
|---|---|
Nombre del producto |
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine |
Fórmula molecular |
C15H14ClNOS |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
10-(2-chloroethyl)-3-methoxyphenothiazine |
InChI |
InChI=1S/C15H14ClNOS/c1-18-11-6-7-13-15(10-11)19-14-5-3-2-4-12(14)17(13)9-8-16/h2-7,10H,8-9H2,1H3 |
Clave InChI |
RZYVFXOPTABIAV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCl |
SMILES canónico |
COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCl |
Otros números CAS |
19555-64-7 |
Sinónimos |
10-(2-chloroethyl)-3-methoxy-phenothiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



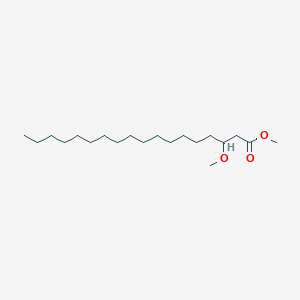
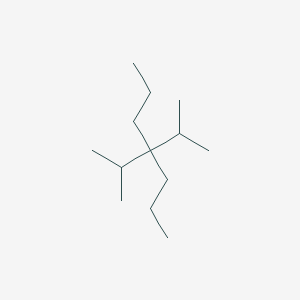


![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
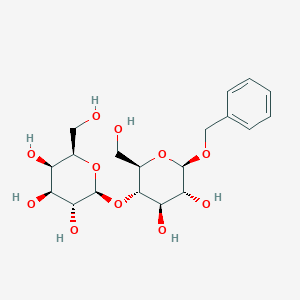


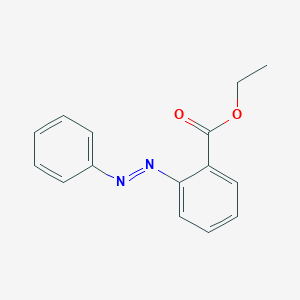
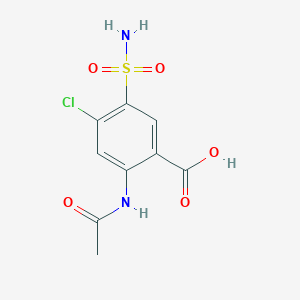
![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
